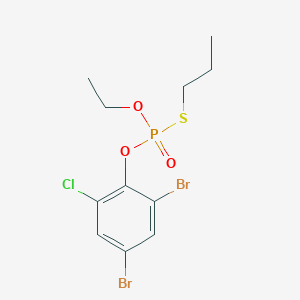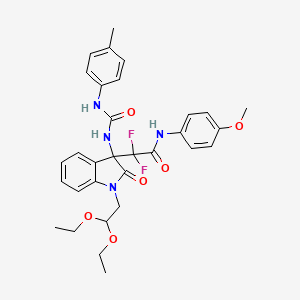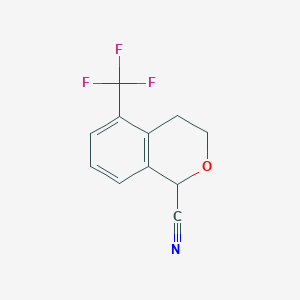
5-(Trifluoromethyl)isochroman-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)isochroman-1-carbonitrile is a chemical compound that features a trifluoromethyl group attached to an isochroman ring with a carbonitrile functional group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and bioactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)isochroman-1-carbonitrile can be achieved through various synthetic routes. One common method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP). This approach facilitates the initial Meinwald rearrangement, converting epoxides into the corresponding aldehydes before further reactions . The oxa-Pictet–Spengler reaction is another straightforward and modular way to construct the isochroman motif .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of hexafluoroisopropanol as a solvent and the employment of efficient catalysts are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)isochroman-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using stoichiometric oxidants such as [bis(trifluoroacetoxy)iodo]benzene.
Reduction: Reduction reactions can be performed using appropriate reducing agents.
Substitution: The trifluoromethyl group can be introduced through radical trifluoromethylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hexafluoroisopropanol, [bis(trifluoroacetoxy)iodo]benzene, and various radical initiators. Reaction conditions often involve controlled temperatures and the use of specific catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various functionalized isochromans, which can be further derivatized through subsequent ring-opening, reductions, and Friedel–Crafts reactions .
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)isochroman-1-carbonitrile has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)isochroman-1-carbonitrile involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The pathways involved often include radical intermediates and electrophilic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
5-(Trifluoromethyl)indole: Another compound with a trifluoromethyl group, known for its bioactivity and use in pharmaceuticals.
5-(Trifluoromethyl)benzofuran: Similar in structure, this compound is used in materials science and organic synthesis.
Uniqueness
5-(Trifluoromethyl)isochroman-1-carbonitrile is unique due to its combination of the isochroman ring and the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its stability, reactivity, and bioactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C11H8F3NO |
|---|---|
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-3,4-dihydro-1H-isochromene-1-carbonitrile |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)9-3-1-2-8-7(9)4-5-16-10(8)6-15/h1-3,10H,4-5H2 |
Clave InChI |
BPHFFACZYHHNML-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C2=C1C(=CC=C2)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


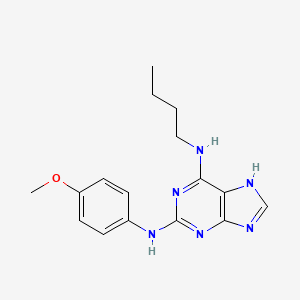
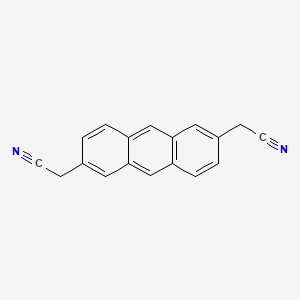
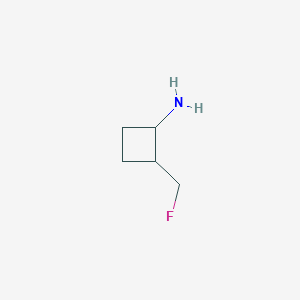
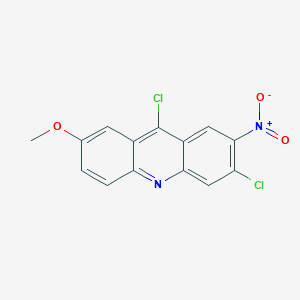
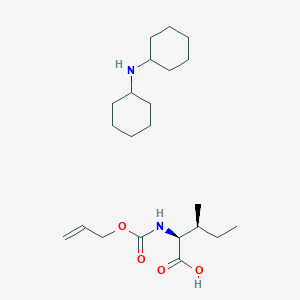
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)
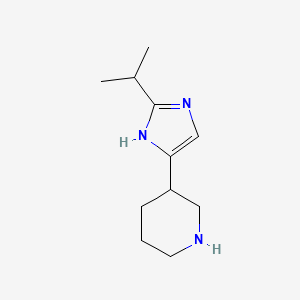

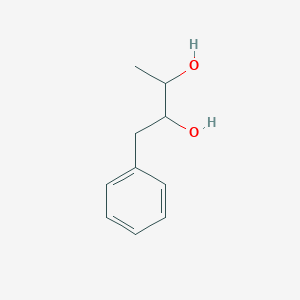
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)


